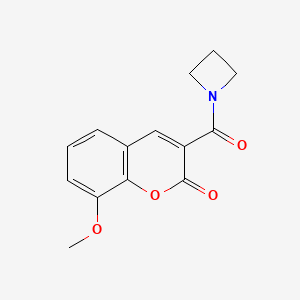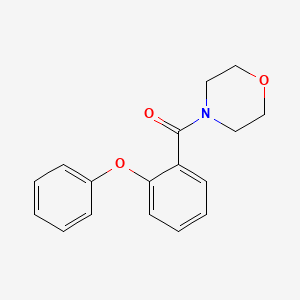![molecular formula C19H17ClN4O2 B7519605 (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound is a selective antagonist of the dopamine D2 and D3 receptors, and it has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone acts as a competitive antagonist at the dopamine D2 and D3 receptors, blocking the binding of dopamine and other ligands to these receptors. This results in a decrease in the activity of the dopaminergic system, which is thought to be involved in the pathophysiology of several neuropsychiatric disorders.
Biochemical and Physiological Effects
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in reward processing. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is thought to be involved in addiction and reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D2 and D3 receptors, making it a useful tool for investigating the role of these receptors in neuropsychiatric disorders. However, one limitation of this compound is that it is relatively new, and its effects in humans are not yet well understood.
Orientations Futures
There are several potential future directions for research involving (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone. One area of interest is the potential use of this compound in the treatment of addiction and other neuropsychiatric disorders. Another area of interest is the investigation of the role of dopamine receptors in the regulation of mood and motivation, and the potential use of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone in the development of new treatments for depression and other mood disorders. Finally, further studies are needed to investigate the safety and efficacy of this compound in humans, and to determine its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 3-chlorophenylacetonitrile with 1H-indazole-3-carboxylic acid to form 3-(1H-indazol-3-yl)-3-oxopropanenitrile. This intermediate is then reacted with piperazine and 2,2,2-trifluoroethanol to form the final product, (3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have high affinity and selectivity for the dopamine D2 and D3 receptors, which are involved in the regulation of mood, motivation, and reward. This compound has been used in various animal models to investigate the role of dopamine receptors in addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-5-3-4-13(12-14)18(25)23-8-10-24(11-9-23)19(26)17-15-6-1-2-7-16(15)21-22-17/h1-7,12H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDDRCXAWKOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)

![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)

![N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7519614.png)